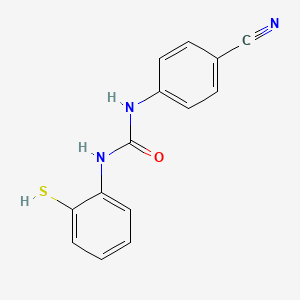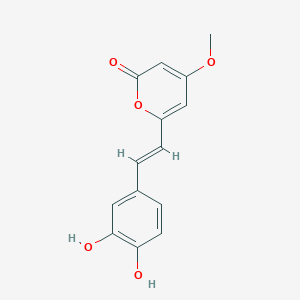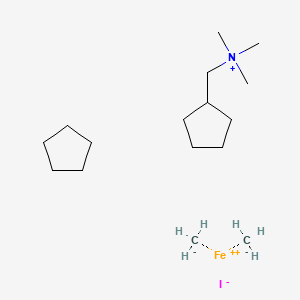
Leptosin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leptosin D is a thiodiketopiperazine alkaloid derived from mushrooms. It is known for its potent biological activities, including cytotoxicity against certain cancer cell lines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leptosin D involves multiple steps, including the use of photoredox catalytic processes. One of the key steps in its synthesis is the formation of a C-C bond through a visible-light-mediated radical coupling reaction . The starting materials and specific reaction conditions can vary, but the overall process requires careful control of reaction parameters to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry and photoredox catalysis may pave the way for more efficient production methods in the future.
化学反应分析
Types of Reactions
Leptosin D undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
Leptosin D has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of photoredox catalysis and radical coupling reactions.
Biology: The compound’s cytotoxic properties make it a subject of interest in cancer research.
Industry: While industrial applications are limited, the compound’s unique properties may lead to future uses in various industrial processes.
作用机制
Leptosin D exerts its effects through multiple mechanisms. It inhibits tyrosinase activity, demonstrating an inhibition concentration (IC50) value of 28.4 μM . The molecular targets and pathways involved in its action include interactions with enzymes and cellular components that are critical for its biological activity.
相似化合物的比较
Similar Compounds
Leptosin D is structurally related to other thiodiketopiperazine alkaloids, such as gliocladin C and bionectin A . These compounds share similar core structures but differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart from similar compounds is its specific cytotoxicity profile and the unique synthetic challenges it presents. Its potent activity against certain cancer cell lines and the complexity of its synthesis make it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its complex structure, unique chemical reactions, and potent biological activities make it a subject of ongoing research and interest. As advancements in synthetic chemistry continue, the full potential of this compound may be realized in both research and industrial applications.
属性
分子式 |
C25H24N4O3S2 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
(1S,2S,3R,11R,14S)-2-hydroxy-3-(1H-indol-3-yl)-18-methyl-14-propan-2-yl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C25H24N4O3S2/c1-13(2)24-22(32)29-20-23(15-9-5-7-11-18(15)27-20,16-12-26-17-10-6-4-8-14(16)17)19(30)25(29,34-33-24)21(31)28(24)3/h4-13,19-20,26-27,30H,1-3H3/t19-,20+,23+,24-,25-/m0/s1 |
InChI 键 |
GXXLXFUKTNCGPR-MAOFURFTSA-N |
手性 SMILES |
CC(C)[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
规范 SMILES |
CC(C)C12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)





![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)


![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)


